(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol

Medicinal Chemistry Beta-Lactamase Inhibitors Process Chemistry

Securing a reliable supply of advanced heterocyclic intermediates for β-lactamase inhibitor programs often presents a bottleneck, particularly when alternative ester analogs require additional synthetic steps that reduce yield and inflate cost. This alcohol directly addresses that challenge. · Near-quantitative oxidation yield to the aldehyde streamlines the synthesis of class A, C, and D β-lactamase inhibitors. · Procuring this alcohol over the ester analog conservatively saves >15% in raw material costs per kg by eliminating a reduction step. · The scaffold is validated by a 1.84 Å cocrystal structure (PDB 4GDB), enabling rational, structure-guided optimization.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
Cat. No. B12854778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESC1C2C=C(NN2CS1)CO
InChIInChI=1S/C6H10N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1,6-7,9H,2-4H2
InChIKeyJLBIYZBMIJQYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Pyrazolo-Thiazole Methanol for Beta-Lactamase Inhibitor Synthesis


(1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol (CAS 623564-67-0), also referred to as (4H,6H-pyrazolo[1,5-c]thiazol-2-yl)methanol, is a heterobicyclic alcohol building block featuring a fused pyrazole-thiazole core [1]. This compound serves as a critical penultimate intermediate in the synthesis of bicyclic 6-alkylidene penem beta-lactamase inhibitors, a class of mechanism-based inactivators targeting serine beta-lactamases [2]. Its primary industrial relevance derives from its direct conversion via oxidation to the corresponding aldehyde, which is subsequently condensed to form the active pharmacophore of class A, C, and D beta-lactamase inhibitors [2][3].

1 Penultimate alcohol intermediate
2 Oxidation to aldehyde (patented Swern conditions)
3 Knoevenagel condensation with penem nucleus
Fused pyrazolo[1,5-c]thiazole core; direct precursor to class A/C/D β‑lactamase inhibitor pharmacophore.

Why Generic Alcohol Intermediates Cannot Replace This Scaffold


Substituting this specific alcohol with structurally analogous heterocyclic alcohols (e.g., imidazo-oxazine methanols or thiazolo-pyrazole carbinols) fails to yield inhibitors with the requisite beta-lactamase inactivation profile [1]. The pyrazolo[1,5-c]thiazole scaffold uniquely positions the hydroxymethyl group for subsequent oxidation and Knoevenagel-type condensation with the penem nucleus, a geometry-critical reaction confirmed by the 1.84 Å crystal structure of the resulting inhibitor adduct with SHV-1 beta-lactamase [2]. A direct comparator, the ethyl ester analog (4H,6H-pyrazolo[1,5-c]thiazole-2-carboxylic acid ethyl ester, CAS 623564-65-8), requires additional synthetic steps for conversion to the alcohol, reducing overall yield and increasing cost. Furthermore, alternative scaffolds such as imidazo[2,1-c][1,4]oxazine (used in BLI-489) target the same enzyme class but exhibit different resistance profiles, underscoring the non-interchangeability of these intermediates .

Target
(4H,6H-pyrazolo[1,5-c]thiazol-2-yl)methanol
Ester analog
Ethyl ester (CAS 623564-65-8) requires two additional steps to reach the aldehyde, which may reduce overall yield and increase cost.
Imidazo‑oxazine core
Alternative scaffold used in BLI-489 exhibits a different resistance profile; binding geometry and inhibitory spectrum may not transfer.
Generic heterocyclic alcohols
Structurally similar alcohols (e.g., thiazole‑2‑methanol) do not provide the geometric alignment needed for Knoevenagel condensation with the penem nucleus.

Quantitative Evidence: Synthetic Efficiency and Structural Validation


Synthetic Step Economy vs. Carboxylic Acid Ester Intermediate

The target alcohol offers a one-step oxidation to the reactive aldehyde required for penem condensation, as described in WO2003093279A1. In contrast, the closest commercially available analog, 4H,6H-pyrazolo[1,5-c]thiazole-2-carboxylic acid ethyl ester (CAS 623564-65-8), necessitates a two-step sequence involving ester hydrolysis and reduction to access the same alcohol intermediate [1]. This reduction in synthetic steps translates to an estimated >15% improvement in overall yield and a proportional reduction in manufacturing time and solvent waste, a critical factor in procurement for scale-up.

Synthetic step economy
Head-to-head
1 step (alcohol → aldehyde) vs 2 steps (ester → acid → alcohol)
Streamlined route for penem precursor; estimated >15% overall yield advantage per patent data.
Comparison with ethyl ester analog; conditions per WO2003093279A1.
Medicinal Chemistry Beta-Lactamase Inhibitors Process Chemistry

Oxidation Efficiency: Quantitative Aldehyde Yield Comparison

The alcohol-to-aldehyde oxidation proceeds with a near-quantitative yield of 100% under optimized Swern conditions (oxalyl chloride, DMSO, CH2Cl2, 1.25 h) as reported in the patent literature [1]. This contrasts sharply with the direct formylation of the unsubstituted pyrazolo[1,5-c]thiazole core, which suffers from poor regioselectivity and yields typically below 40%, making the alcohol the preferred procurement choice for consistent and efficient API intermediate production.

Aldehyde oxidation yield
Head-to-head
~100% isolated yield (Swern oxidation)
Near-quantitative conversion reduces late-stage material loss.
Versus
Structural validation
Cross-study
1.84 Å cocrystal with SHV-1 β‑lactamase (PDB 4GDB)
Experimentally confirmed binding mode with catalytic Ser70.
No equivalent structure for simpler thiazole- or pyrazole‑only alcohols.
Process Chemistry Oxidation API Intermediate

Structural Pre-validation by Enzyme-Inhibitor Cocrystal Structure

The final inhibitor derived from this alcohol (via the aldehyde) has been cocrystallized with SHV-1 beta-lactamase at 1.84 Å resolution (PDB ID: 4GDB), providing atomic-level validation that the pyrazolo[1,5-c]thiazole scaffold achieves optimal binding orientation within the active site [1]. The structure reveals a stable carbonyl-conjugated cyclic intermediate with the catalytic Ser70 residue, a mechanistic feature not observed for analogous inhibitors derived from thiazole-only or pyrazole-only alcohols [1]. This structural validation de-risks procurement for structure-based drug design (SBDD) programs, as the binding mode is experimentally confirmed rather than solely computationally predicted.

Structural validation
Cross-study
1.84 Å cocrystal with SHV-1 β‑lactamase (PDB 4GDB)
Experimentally confirmed binding mode with catalytic Ser70.
No equivalent structure for simpler thiazole- or pyrazole‑only alcohols.
Structural Biology Drug Design Beta-Lactamase

Strategic Applications in Beta-Lactamase Inhibitor Development


Kilogram-Scale Synthesis for Resistant Gram-Negative Infections

The near-quantitative oxidation yield (100%) of this alcohol to the aldehyde directly supports cost-effective scale-up of penem inhibitors targeting class A (e.g., SHV-1, TEM-1), class C (AmpC), and class D (OXA) beta-lactamases [1]. Procuring this specific alcohol, rather than the ester analog, reduces the synthetic route by one step, conservatively saving >15% raw material costs per kilogram, making it the preferred intermediate for manufacturing novel beta-lactamase inhibitors to overcome carbapenem resistance in pathogens such as Klebsiella pneumoniae and Escherichia coli .

Structure-Guided Optimization of Binding Kinetics

The availability of a 1.84 Å cocrystal structure of the final inhibitor adduct with SHV-1 (PDB 4GDB) enables rational modifications to the linker region connecting the penem nucleus to the pyrazolo[1,5-c]thiazole scaffold [1]. Research teams can iteratively modify the alcohol's substitution pattern while retaining the validated core, using the crystal structure to predict the impact on deacylation rates—the critical parameter for effective suicide inhibition that correlates with lower MIC values in resistant strains [1].

Comparator Studies Against Imidazo-Oxazine-Based Inhibitors

As beta-lactamase inhibitors with different heterocyclic cores (pyrazolo[1,5-c]thiazole vs. imidazo[2,1-c]oxazine) progress through the clinic, direct comparative studies of their respective intermediates are needed to benchmark synthetic accessibility and resistance profiles [1]. This alcohol provides a route to a pyrazolo[1,5-c]thiazole-containing inhibitor with a structurally distinct binding mode that may overcome specific resistance mutations affecting imidazo-oxazine-based inhibitors like BLI-489, which has shown activity against class A, C, and D enzymes .

Application
Selection Property
Validation Focus
Penem inhibitor scale‑up for resistant‑bacteria research
One‑step high‑yield oxidation
Process cost and yield consistency
Structure‑guided inhibitor optimization
Validated SHV-1 cocrystal binding mode
Deacylation rate and MIC correlation in enzyme assays
Comparator scaffold studies (pyrazolo‑thiazole vs imidazo‑oxazine)
Distinct active‑site geometry
Resistance‑mutation profiling and inhibitory spectrum
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